Pyridazinone Core Simplicity: Absence of 3-Position Substitution Reduces Molecular Weight vs. Furan-Substituted Analog
CAS 1172439-13-2 carries an unsubstituted 6-oxopyridazin-1(6H)-yl ring (no substituent at the pyridazinone 3-position), in contrast to the closely related analog CAS 1058458-25-5, which bears a furan-2-yl group at this position [1]. This structural simplification reduces the molecular weight from 366.4 g/mol (furan analog) to 300.36 g/mol (target compound), a decrease of 66.04 Da (−18.0%) [1]. The lower MW aligns more closely with lead-like property guidelines (MW ≤ 350) and may offer advantages in fragment-based or lead-optimization campaigns where minimizing molecular complexity is prioritized [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 300.36 g/mol |
| Comparator Or Baseline | CAS 1058458-25-5: 366.4 g/mol (furan-2-yl substituted pyridazinone) |
| Quantified Difference | −66.04 g/mol (−18.0% reduction in MW) |
| Conditions | Computed molecular weight based on molecular formula: C₁₆H₂₀N₄O₂ vs. C₂₀H₂₂N₄O₃ |
Why This Matters
Lower molecular weight within this chemotype reduces the synthetic burden and may improve permeability and solubility metrics in early-stage drug discovery programs.
- [1] PubChem. Comparative molecular weight data for CAS 1172439-13-2 (CID 30948613, C₁₆H₂₀N₄O₂, 300.36 g/mol) and CAS 1058458-25-5 (CID 30948613 analog, C₂₀H₂₂N₄O₃, 366.4 g/mol). National Center for Biotechnology Information. View Source
- [2] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. PMID: 12036371. View Source
